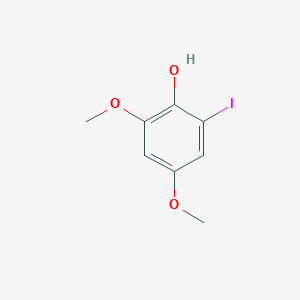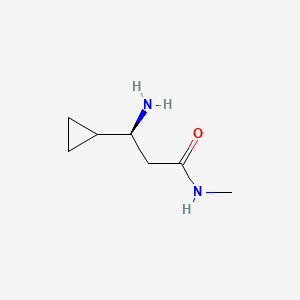
2-(3-Fluorophenyl)-2-(methylamino)acetic acid hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-Fluorophenyl)-2-(methylamino)acetic acid hydrochloride is a chemical compound that belongs to the class of amino acids It is characterized by the presence of a fluorophenyl group and a methylamino group attached to the acetic acid backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Fluorophenyl)-2-(methylamino)acetic acid hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3-fluorobenzaldehyde and methylamine.
Formation of Intermediate: The 3-fluorobenzaldehyde undergoes a condensation reaction with methylamine to form an intermediate imine.
Reduction: The imine intermediate is then reduced to form the corresponding amine.
Acylation: The amine is acylated with chloroacetic acid to yield 2-(3-Fluorophenyl)-2-(methylamino)acetic acid.
Hydrochloride Formation: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions, such as:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure: Controlled temperature and pressure conditions to maximize yield.
Purification: Advanced purification techniques like recrystallization or chromatography to obtain high-purity product.
化学反应分析
Types of Reactions
2-(3-Fluorophenyl)-2-(methylamino)acetic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it to amines or alcohols.
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents like chlorine or bromine.
Major Products
Oxidation: Formation of 3-fluorobenzaldehyde or 3-fluorobenzoic acid.
Reduction: Formation of 2-(3-Fluorophenyl)-2-(methylamino)ethanol.
Substitution: Formation of halogenated derivatives.
科学研究应用
2-(3-Fluorophenyl)-2-(methylamino)acetic acid hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis.
Biology: Studied for its potential effects on biological systems.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemicals.
作用机制
The mechanism of action of 2-(3-Fluorophenyl)-2-(methylamino)acetic acid hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, or other proteins.
Pathways: The compound may modulate biochemical pathways, leading to specific biological effects.
相似化合物的比较
Similar Compounds
- 2-Phenyl-2-(methylamino)acetic acid hydrochloride
- 2-(4-Fluorophenyl)-2-(methylamino)acetic acid hydrochloride
Uniqueness
2-(3-Fluorophenyl)-2-(methylamino)acetic acid hydrochloride is unique due to the position of the fluorine atom on the phenyl ring, which can influence its chemical reactivity and biological activity.
属性
分子式 |
C9H11ClFNO2 |
|---|---|
分子量 |
219.64 g/mol |
IUPAC 名称 |
2-(3-fluorophenyl)-2-(methylamino)acetic acid;hydrochloride |
InChI |
InChI=1S/C9H10FNO2.ClH/c1-11-8(9(12)13)6-3-2-4-7(10)5-6;/h2-5,8,11H,1H3,(H,12,13);1H |
InChI 键 |
HJDIMUZNLOOLSJ-UHFFFAOYSA-N |
规范 SMILES |
CNC(C1=CC(=CC=C1)F)C(=O)O.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


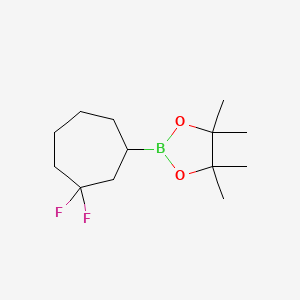
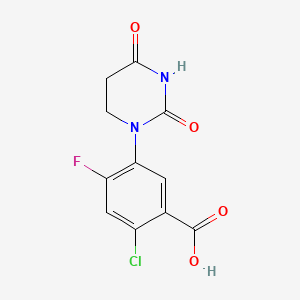
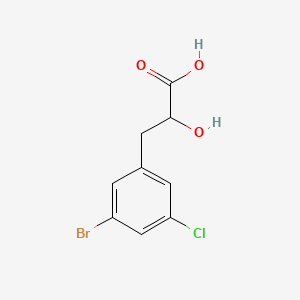

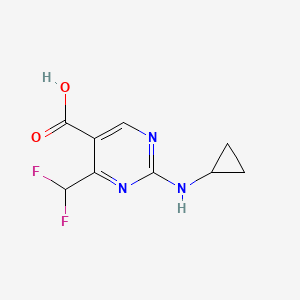
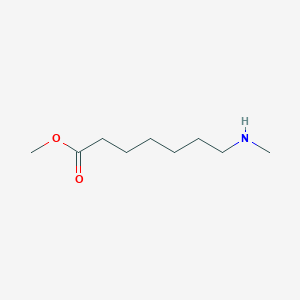


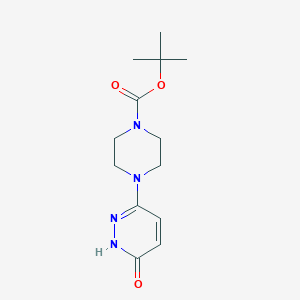
![7-Bromo-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13486657.png)


